

Avanafil: A Technical Guide to its Chemical Structure and Stereochemistry

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Compound of Interest

Compound Name: **Avanafil**

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Abstract

Avanafil is a potent and highly selective second-generation phosphodiesterase type 5 (PDE5) inhibitor, approved for the treatment of erectile dysfunction.^[1] Its chemical architecture and specific stereochemistry are fundamental to its rapid onset of action and favorable selectivity profile. This guide provides an in-depth examination of the chemical structure, stereochemical configuration, and the analytical methodologies used to characterize **avanafil**. It also details its mechanism of action and the synthetic strategy employed to ensure stereochemical purity.

Chemical Structure and Identification

Avanafil is a pyrimidine derivative with a complex molecular structure.^[2] The structural integrity and identity of the active pharmaceutical ingredient (API) have been confirmed through a comprehensive suite of analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and X-ray diffraction (XRD).

^[1]

Its formal chemical name is (S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide.^[1]

Table 1: Chemical and Physical Properties of **Avanafil**

Property	Value	Reference(s)
Molecular Formula	C ₂₃ H ₂₆ ClN ₇ O ₃	[3][4]
Molecular Weight	483.95 g/mol	[4][5]
CAS Number	330784-47-9	[1]
Appearance	White crystalline powder	[5]
Solubility	Practically insoluble in water, slightly soluble in ethanol, soluble in 0.1 mol/L hydrochloric acid.	[5]
IUPAC Name	(S)-4-((3-chloro-4- methoxybenzyl)amino)-2-(2- (hydroxymethyl)pyrrolidin-1-yl)- N-(pyrimidin-2- ylmethyl)pyrimidine-5- carboxamide	[1]
SMILES	COc1ccc(cc1Cl)CNc2c(cnc(n2)N3CCC[C@H]3CO)C(=O)NC c4ncccn4	[4]
InChI Key	WEAJZXNPAWBCOA- INIZCTEOSA-N	[1]

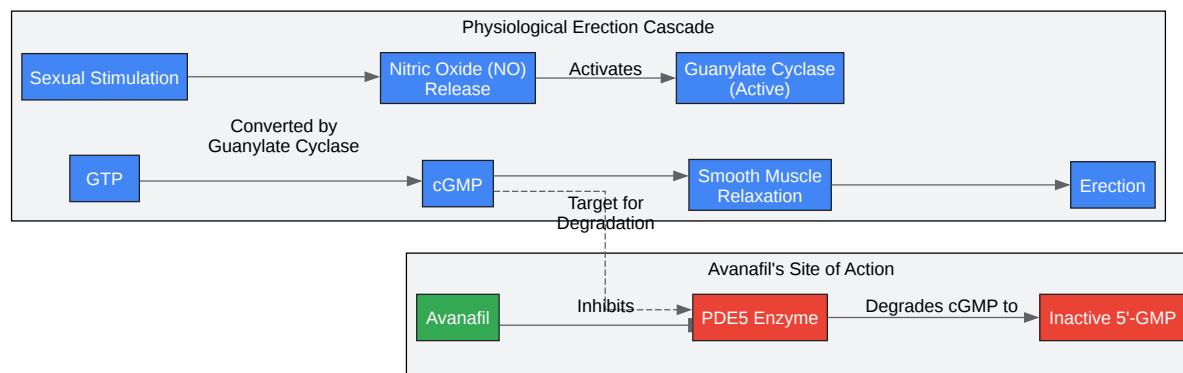
Stereochemistry: The Importance of a Single Enantiomer

A critical feature of **avanafil**'s structure is the presence of a single chiral center located at the C2 position of the pyrrolidine ring. The molecule is synthesized and administered as a single enantiomer, specifically the (S)-stereoisomer.[2] This stereochemical purity is crucial for its pharmacological activity and selectivity. The use of a single enantiomer minimizes the potential for off-target effects or differential metabolism that could arise from a racemic mixture.

The absolute configuration of this stereocenter is established during synthesis through the use of a chiral starting material, L-prolinol (also known as (S)-2-pyrrolidinemethanol).[6]

Mechanism of Action: Selective PDE5 Inhibition

Avanafil exerts its therapeutic effect by acting as a competitive inhibitor of the cGMP-specific phosphodiesterase type 5 (PDE5) enzyme.[3] During sexual stimulation, nitric oxide (NO) is released in the corpus cavernosum, which activates guanylate cyclase to increase levels of cyclic guanosine monophosphate (cGMP). cGMP induces smooth muscle relaxation, leading to increased blood flow and penile erection. PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, **avanafil** prevents the breakdown of cGMP, thus enhancing and prolonging the pro-erectile signal.[1][3]



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Caption: Mechanism of action of **Avanafil** in the erectile signaling pathway.

Pharmacological Profile

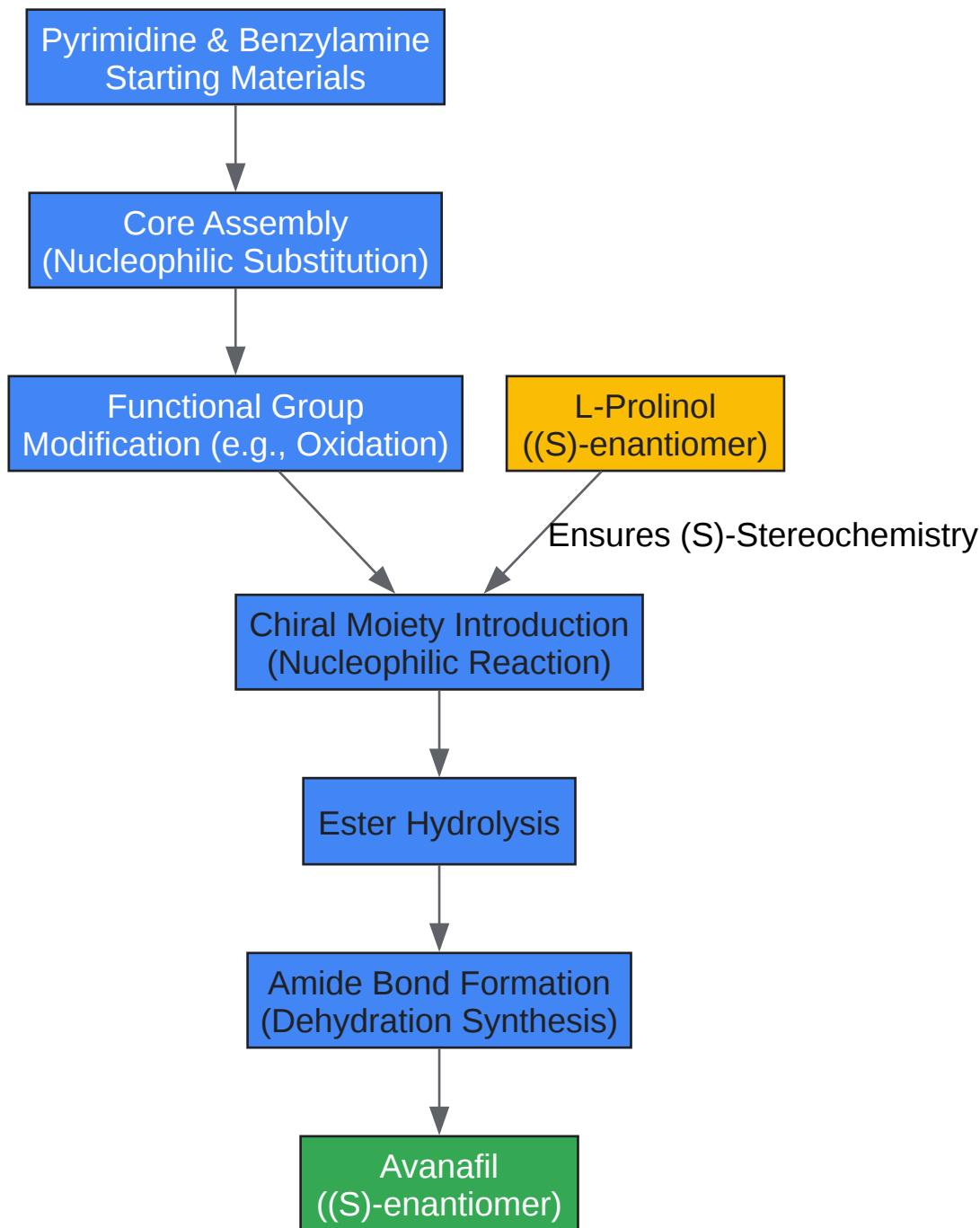
Avanafil's chemical structure confers a high degree of selectivity for the PDE5 enzyme over other phosphodiesterase isozymes. This selectivity is thought to contribute to its lower incidence of certain side effects, such as visual disturbances, which are associated with the inhibition of PDE6 in the retina.[2][3]

Table 2: In Vitro Potency and Selectivity of **Avanafil**

Parameter	Value	Reference(s)
PDE5 IC ₅₀	5.2 nM	[3][7]
PDE6 IC ₅₀	630 nM	[1]
Selectivity Ratio (PDE6/PDE5)	~120-fold	[2]
Selectivity vs. PDE1	>10,000-fold	[2]
Selectivity vs. PDE11	>19,000-fold	[2]

Synthesis and Stereochemical Control

The synthesis of **avanafil** is a multi-step process designed to construct the complex pyrimidine core and ensure the correct (S)-stereochemistry. A key step involves the nucleophilic substitution reaction with the chiral building block L-prolinol, which introduces the hydroxymethyl-pyrrolidinyl moiety with the desired stereoconfiguration.[6]



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Caption: Simplified workflow for the stereoselective synthesis of **Avanafil**.

Experimental Protocols

Structural Elucidation by NMR Spectroscopy

Objective: To confirm the covalent structure of **avanafil**.

Methodology:

- Sample Preparation: Dissolve a precisely weighed sample of **avanafil** in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆).
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Spectroscopy: Acquire the proton NMR spectrum. The spectrum is expected to show distinct signals for aromatic protons, methylene groups, the methoxy group, and the amide and hydroxyl protons. Chemical shifts, integration values, and coupling patterns are used to assign protons to their respective positions in the molecule.
- ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. The spectrum will display signals corresponding to each unique carbon atom in the structure, including those in the pyrimidine, phenyl, and pyrrolidine rings, as well as the carbonyl and methoxy carbons.[2][3]
- Data Analysis: Correlate the ¹H and ¹³C NMR data with the proposed structure of **avanafil** to confirm its identity and purity.

Confirmation of Molecular Weight by Mass Spectrometry

Objective: To determine the molecular weight of **avanafil** and confirm its elemental composition.

Methodology:

- Sample Introduction: Introduce a dilute solution of **avanafil** into a mass spectrometer, typically using an electrospray ionization (ESI) source.
- Ionization: Generate protonated molecular ions [M+H]⁺ in the gas phase.
- Mass Analysis: Analyze the mass-to-charge ratio (m/z) of the ions. For **avanafil** (C₂₃H₂₆CIN₇O₃), the expected monoisotopic mass of the protonated molecule is approximately 484.18.[4]
- High-Resolution MS (HRMS): For precise mass measurement, use a high-resolution instrument (e.g., TOF or Orbitrap) to confirm the elemental composition to within a few parts per million (ppm), further verifying the molecular formula.

Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To confirm that **avanafil** consists of a single enantiomer and to quantify any potential (R)-enantiomer impurity.

Methodology:

- Column Selection: Employ a chiral stationary phase (CSP) capable of resolving the enantiomers of **avanafil**. Polysaccharide-based columns (e.g., Chiraldpak or Chiralcel series) are common starting points for screening.[6]
- Mobile Phase Optimization: Develop a suitable mobile phase, typically consisting of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol). Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) may be required to improve peak shape and resolution.[6]
- Sample Analysis: Inject a solution of **avanafil** onto the chiral HPLC system.
- Detection: Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 239 nm).[8]
- Quantification: The method should demonstrate baseline resolution between the (S)-**avanafil** peak and any potential (R)-enantiomer peak. The area of the impurity peak can be used to determine the enantiomeric purity of the sample.

PDE5 Inhibition Assay

Objective: To determine the in vitro potency (IC_{50}) of **avanafil** against the PDE5 enzyme.

Methodology:

- Reagents: Use purified recombinant human PDE5 enzyme, the substrate cGMP, and a detection system. A common method involves a coupled-enzyme assay where the product of the PDE5 reaction (GMP) is converted to guanosine and inorganic phosphate (Pi) by a nucleotidase. The released phosphate is then quantified colorimetrically (e.g., using Malachite Green).[9]

- Assay Procedure:
 - Prepare a series of dilutions of **avanafil**.
 - In a microplate, incubate the PDE5 enzyme with each concentration of **avanafil** for a short pre-incubation period.
 - Initiate the reaction by adding a fixed concentration of cGMP.
 - Allow the reaction to proceed for a defined time at a controlled temperature (e.g., 37°C).
 - Stop the reaction and add the detection reagents.
- Data Analysis: Measure the absorbance or fluorescence, which is proportional to the amount of cGMP hydrolyzed. Plot the percentage of inhibition against the logarithm of the **avanafil** concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC_{50} value, which is the concentration of **avanafil** required to inhibit 50% of the PDE5 enzyme activity.
[\[10\]](#)

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